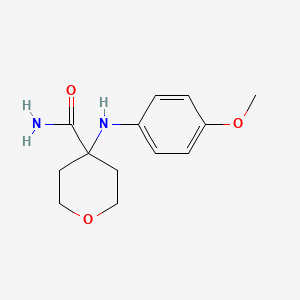
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound features a bromine atom, a methylsulfonyl group, and a nitrophenoxy group attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzoic acid.
Reduction: 2-Bromo-6-(3-(methylsulfonyl)-4-aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structure allows for modifications that can lead to the discovery of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its functional groups make it suitable for creating polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
2-Bromo-6-(methylsulfonyl)benzaldehyde: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
2-Bromo-6-(4-nitrophenoxy)benzaldehyde: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
2-Bromo-6-(3-(methylsulfonyl)phenoxy)benzaldehyde: Lacks the nitro group, which may reduce its potential biological activity.
Uniqueness
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is unique due to the presence of both the nitrophenoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C14H10BrNO6S |
|---|---|
分子量 |
400.20 g/mol |
IUPAC名 |
2-bromo-6-(3-methylsulfonyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H10BrNO6S/c1-23(20,21)14-7-9(5-6-12(14)16(18)19)22-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3 |
InChIキー |
YLYSMQOCSYCDKX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C(=CC=C2)Br)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)



![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)




![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)

![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
